molecular formula C22H27N3O4 B7542476 2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide

2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide

Cat. No. B7542476
M. Wt: 397.5 g/mol
InChI Key: DJKSGBKMGAYNKQ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of benzamides and is a selective dopamine D3 receptor antagonist.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide involves its selective antagonism of dopamine D3 receptors. By blocking the activity of dopamine D3 receptors, this compound reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. This compound has also been shown to have antipsychotic effects, possibly by modulating the activity of dopamine D3 receptors in the mesolimbic pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the reduction of drug-seeking behavior, the modulation of dopamine D3 receptor activity, and the potential to treat schizophrenia and Parkinson's disease. This compound has also been shown to have low toxicity and high selectivity for dopamine D3 receptors, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide in lab experiments include its high selectivity for dopamine D3 receptors, its low toxicity, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low yield, which may limit its availability for research, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide, including the development of more efficient synthesis methods to increase its yield, the investigation of its safety and efficacy in humans, and the exploration of its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to determine the long-term effects of this compound on dopamine D3 receptor activity and to investigate its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 4-piperidinylamine, followed by the reaction of the resulting intermediate with 2-aminoacetaldehyde diethyl acetal. The final step involves the reaction of the intermediate with 2-methoxyphenylboronic acid in the presence of palladium catalyst. The yield of this compound is around 40%.

Scientific Research Applications

2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Studies have shown that this compound has a high affinity for dopamine D3 receptors, which are involved in the regulation of reward, motivation, and mood. This compound has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may be a potential treatment for drug addiction.

properties

IUPAC Name

2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-5-3-7-17(19)22(27)23-15-21(26)24-16-11-13-25(14-12-16)18-8-4-6-10-20(18)29-2/h3-10,16H,11-15H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKSGBKMGAYNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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